3-(4-Chlorobenzyl)morpholine hydrochloride is a chemical compound that belongs to the morpholine family, characterized by a morpholine ring substituted with a 4-chlorobenzyl group. This compound has garnered attention due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions.
The compound can be synthesized through various methods, which are documented in scientific literature and patents. It is often produced in laboratory settings for research purposes, particularly in studies related to drug discovery and development.
3-(4-Chlorobenzyl)morpholine hydrochloride can be classified as:
The synthesis of 3-(4-Chlorobenzyl)morpholine hydrochloride typically involves the reaction of morpholine with 4-chlorobenzyl chloride. This process can be carried out using various solvents and conditions to optimize yield and purity.
The molecular structure of 3-(4-Chlorobenzyl)morpholine hydrochloride consists of a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) with a 4-chlorobenzyl group attached to it.
3-(4-Chlorobenzyl)morpholine hydrochloride can participate in various chemical reactions, including:
The mechanism of action for compounds like 3-(4-Chlorobenzyl)morpholine hydrochloride often involves interaction with biological targets such as enzymes or receptors.
3-(4-Chlorobenzyl)morpholine hydrochloride has several scientific uses:
The systematic chemical name 3-(4-chlorobenzyl)morpholine hydrochloride precisely defines this molecule's atomic connectivity and ionic form. According to IUPAC conventions, "morpholine" designates the parent heterocycle—a six-membered ring containing both nitrogen (at position 1) and oxygen (at position 4) atoms. The prefix "3-(4-chlorobenzyl)" specifies substitution at the morpholine ring's third carbon, where a chlorinated benzyl group (-CH₂C₆H₄Cl) is attached. The suffix "hydrochloride" confirms its salt formation with hydrochloric acid, yielding a crystalline solid with enhanced stability and solubility [1] [4].
Structural Features and Properties:
Structural Analogues and Naming Conventions:Table 1: Comparative Structural Analysis of Key Morpholine Derivatives
Compound Name | Substitution Pattern | CAS Number | Molecular Formula | Key Structural Differences |
---|---|---|---|---|
3-(4-Chlorobenzyl)morpholine HCl | Benzyl at C3; Chloro at para position | 913718-38-4 | C₁₁H₁₅Cl₂NO | Reference compound |
(R)-3-(4-Chlorophenyl)morpholine HCl | Phenyl at C3; Chloro at para; Chiral | 1391527-44-8 | C₁₀H₁₃Cl₂NO | Direct aryl linkage (no methylene); Stereospecific |
4-(3-Chloropropyl)morpholine HCl | Chloroalkyl at N1 | 57616-74-7 | C₇H₁₅Cl₂NO | Chloroalkyl chain on nitrogen |
3-(4-Chlorophenyl)morpholine HCl | Phenyl at C3; Chloro at para | 1170797-92-8 | C₁₀H₁₃Cl₂NO | Direct aryl linkage (no methylene) |
4-(4-Bromo-3-chlorobenzyl)morpholine HCl | Halogenated benzyl at N1 | 952290-08-3 | C₁₁H₁₄BrCl₂NO | Benzyl on nitrogen; Bromo-chloro substitution |
The critical distinction between "benzyl" (containing a methylene spacer: -CH₂-C₆H₄Cl) versus "phenyl" (direct aryl attachment: -C₆H₄Cl) profoundly influences electronic properties, conformational freedom, and biological interactions. The 3-substituted derivatives like our target compound allow distinct spatial positioning compared to N1-substituted variants prevalent in earlier drug discovery efforts [1] [4] [7].
Morpholine (tetrahydro-1,4-oxazine) emerged in pharmaceutical sciences initially as a solvent and synthetic intermediate during the mid-20th century. Its saturated heterocyclic structure offered conformational stability, moderate basicity (pKa ≈ 8.7), and water solubility—properties advantageous for drug design. Early applications exploited morpholine as a bioisostere for piperazine or piperidine, aiming to optimize pharmacokinetics without compromising target engagement. Seminal work in the 1970s-1990s established morpholine-containing compounds as antibacterials (notably linezolid precursors) and central nervous system agents, leveraging the ring's ability to cross the blood-brain barrier [3] [6].
Evolutionary Milestones in Morpholine-Based Drug Design:
Table 2: Historical Progression of Key Morpholine-Based Pharmacophores
Era | Structural Class | Therapeutic Application | Design Rationale | Limitations Addressed by Later Derivatives |
---|---|---|---|---|
1970s-1980s | Simple N-alkyl morpholines | Antibacterials, Local anesthetics | Enhanced solubility; Metabolic stability | Limited target specificity; Low structural complexity |
1990s-2000s | Morpholine-fused polycycles | Antivirals, CNS agents | Rigidity for selective receptor binding | Synthetic complexity; Poor bioavailability |
2000s-2010s | Aryl-morpholine hybrids | Kinase inhibitors (e.g., vemurafenib) | Optimal kinase hinge binding; Cellular penetration | Off-target effects; Resistance development |
2010s-Present | Chiral 3-substituted morpholines | Targeted CNS agents; Specialty agonists | Stereocontrol for precise target engagement; Hybrid pharmacophores | Requires asymmetric synthesis; Formulation challenges |
The strategic shift toward C3-functionalized morpholines, including 3-(4-chlorobenzyl)morpholine hydrochloride, addressed limitations of earlier derivatives by introducing a chiral center and spatially extended aromatic groups. This enabled three-dimensional interactions with biological targets inaccessible to N-substituted or unsubstituted morpholines. The chlorobenzyl moiety specifically enhanced interactions with hydrophobic enzyme pockets while providing electronic modulation for π-stacking interactions—critical advances for modern drug discovery pipelines [3] [4] [6].
3-(4-Chlorobenzyl)morpholine hydrochloride functions primarily as a versatile synthetic intermediate or pharmacophore component within contemporary medicinal chemistry. Its value stems from the synergistic combination of the morpholine ring's solubility-enhancing properties and the chlorobenzyl group's ability to engage hydrophobic biological targets. This dual functionality positions it advantageously within discovery workflows, particularly for central nervous system (CNS) disorders and enzyme modulation [1] [4] [8].
Key Roles in Drug Discovery:
Table 3: Pipeline Applications of 3-(4-Chlorobenzyl)morpholine Hybrids
Therapeutic Area | Biological Target | Compound Class | Stage | Role of Chlorobenzyl Morpholine |
---|---|---|---|---|
Obesity/Diabetes | Melanocortin-4 Receptor (MC4R) | Bivamelagon precursors (e.g., MC70) | Clinical Trials | Central pyrrolidine-morpholine core for receptor agonism |
Neurological Disorders | Serotonin transporters (SERT) | Phenoxyethylamine-morpholine hybrids | Preclinical | Bioisostere for piperazine; Enhanced brain penetration |
Oncology | Cyclin-dependent kinases (CDKs) | Purine-morpholine conjugates | Lead Optimization | Solubilizing group with auxiliary hydrophobic binding |
Antimicrobial Resistance | Bacterial topoisomerase IV | Fluoroquinolone-Mannich base hybrids | Discovery | Membrane permeability enhancer; Target affinity modulator |
Agriculture | Fungal cytochrome bc₁ complex | Strobilurin-morpholine analogues | Commercialized | Systemic mobility component; Rainfastness improver |
Synthetic Versatility and Structure-Activity Relationship (SAR) Contributions:As a synthetic building block, 3-(4-chlorobenzyl)morpholine hydrochloride undergoes diverse transformations:
SAR studies consistently demonstrate that the chlorine atom's position critically influences bioactivity. Para-substitution (as in our compound) maximizes hydrophobic contact surfaces while avoiding steric clashes common with ortho-substituted analogues. Furthermore, replacing chlorine with bromine or trifluoromethyl subtly modulates electron-withdrawing effects and van der Waals interactions, enabling fine-tuning of target affinity [4] [7] [8].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: